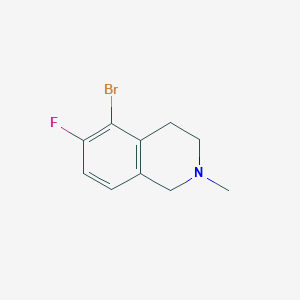
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
The compound “5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline” belongs to the class of organic compounds known as tetrahydroisoquinolines . These are tetrahydropyridines substituted by one nitrogen atom . The presence of bromo, fluoro, and methyl groups may confer unique properties to this compound.
Chemical Reactions Analysis
The chemical reactivity of “5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline” would be influenced by the presence of the bromo, fluoro, and methyl groups. The bromo group is a good leaving group and could undergo nucleophilic substitution reactions. The fluoro group is highly electronegative and could influence the electronic properties of the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
THIQ derivatives have been identified for their significant potential in anticancer drug discovery. The US FDA approval of trabectedin for treating soft tissue sarcomas highlights the importance of THIQ scaffolds in developing anticancer antibiotics. THIQs, including those similar to 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their roles in cancer therapy, with numerous patents filed for THIQ derivatives for various therapeutic activities, notably in cancer and central nervous system disorders. These compounds have shown promise in drug discovery, potentially offering new classes of drugs with unique mechanisms of action against cancer (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant Effects
Research has indicated that certain THIQ derivatives, similar to 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, possess neuroprotective, antiaddictive, and antidepressant-like activities. These effects have been documented in animal models of central nervous system disorders, suggesting that THIQs could influence several neurochemical and molecular pathways. The multifaceted mechanisms of action, including MAO inhibition and modulation of the glutamatergic system, underline the therapeutic potential of these compounds in treating neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Drug Synthesis and Medicinal Chemistry
THIQ derivatives have also been explored for their synthetic utility in organic chemistry, serving as key intermediates or scaffolds in the synthesis of various pharmacologically active compounds. The regiochemistry of radical cyclization, for instance, is critical in synthesizing physiologically active materials, including therapeutics. Research into the synthesis and application of THIQ derivatives, including compounds like 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, continues to provide valuable insights into the development of novel drugs with potential applications in treating a range of diseases (Ishibashi & Tamura, 2004).
Eigenschaften
IUPAC Name |
5-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-13-5-4-8-7(6-13)2-3-9(12)10(8)11/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFJMYDFVZIUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)
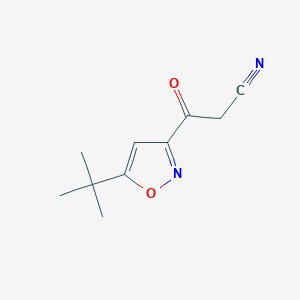
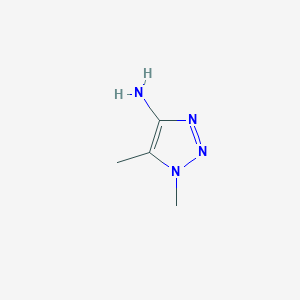

![5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine](/img/structure/B1447530.png)
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
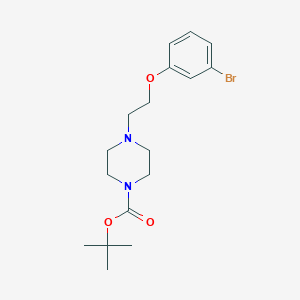
![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)
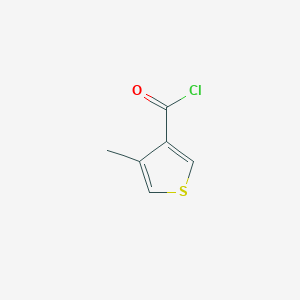
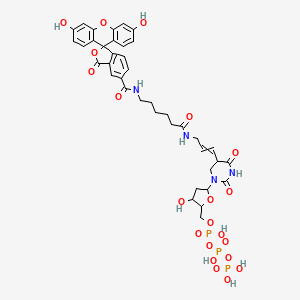
amine](/img/structure/B1447542.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)